molecular formula C19H19N3O3 B14979318 2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(propan-2-yl)acetamide

2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(propan-2-yl)acetamide

Cat. No.: B14979318
M. Wt: 337.4 g/mol
InChI Key: WGRXVPZJCHBQAH-UHFFFAOYSA-N
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Description

2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(propan-2-yl)acetamide is a complex organic compound that features a 1,2,4-oxadiazole ring, a phenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amidoximes with carboxylic acids or their derivatives in the presence of a base such as sodium hydroxide in a dimethyl sulfoxide medium . The reaction is carried out at ambient temperature, allowing for the formation of the oxadiazole ring without the need for protective groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.

    Substitution: The acetamide moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be employed in substitution reactions.

Major Products

The major products formed from these reactions include phenolic derivatives, amine derivatives, and various substituted acetamides, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The 1,2,4-oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with enzymes and receptors . Additionally, the phenyl and acetamide groups can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(propan-2-yl)acetamide is unique due to its specific combination of the 1,2,4-oxadiazole ring, phenyl group, and acetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-propan-2-ylacetamide

InChI

InChI=1S/C19H19N3O3/c1-13(2)20-17(23)12-24-16-10-6-9-15(11-16)18-21-19(25-22-18)14-7-4-3-5-8-14/h3-11,13H,12H2,1-2H3,(H,20,23)

InChI Key

WGRXVPZJCHBQAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)COC1=CC=CC(=C1)C2=NOC(=N2)C3=CC=CC=C3

Origin of Product

United States

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